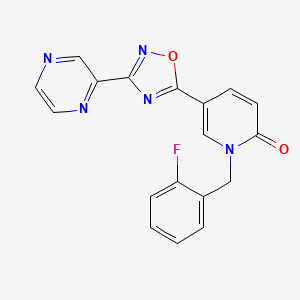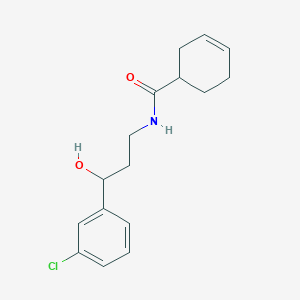
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide, also known as LY294002, is a small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes involved in various cellular processes, including cell growth, survival, and metabolism. LY294002 has been widely used in scientific research as a tool to investigate the role of PI3Ks in different biological systems.
作用機序
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide inhibits PI3Ks by binding to the ATP-binding pocket of the catalytic subunit of the enzyme. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways. Inhibition of PI3Ks by this compound leads to a decrease in the activation of downstream effectors, including Akt, mTOR, and S6 kinase.
Biochemical and Physiological Effects
The inhibition of PI3Ks by this compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of PI3Ks leads to a decrease in cell proliferation, migration, and invasion, as well as an increase in apoptosis and autophagy. This compound has also been shown to modulate glucose metabolism and insulin signaling, indicating a potential role in the treatment of metabolic disorders such as diabetes.
実験室実験の利点と制限
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide has several advantages as a tool for scientific research. It is a specific and potent inhibitor of PI3Ks, and its effects can be easily detected using various biochemical and cellular assays. This compound is also commercially available from various suppliers, making it easily accessible for researchers. However, this compound has some limitations. It is a small molecule inhibitor and may have off-target effects on other enzymes or signaling pathways. In addition, the effects of this compound may vary depending on the cell type or experimental conditions used.
将来の方向性
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide has been extensively studied in scientific research, but there are still many unanswered questions regarding its effects and mechanisms of action. Future research could focus on the development of more specific and potent inhibitors of PI3Ks, as well as the identification of novel downstream effectors of PI3K signaling. In addition, the role of PI3Ks in different disease models could be further investigated, with the goal of developing new therapeutic strategies for these diseases.
合成法
The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide involves several steps, including the condensation of 3-chlorobenzaldehyde with 3-chlorohydrin to form 3-(3-chlorophenyl)-3-hydroxypropionaldehyde. This intermediate is then converted to the corresponding acid chloride, which is reacted with cyclohexylamine to form the target compound. The synthesis of this compound has been described in several publications, and the compound is commercially available from various suppliers.
科学的研究の応用
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide has been used extensively in scientific research to study the role of PI3Ks in different biological systems. It has been shown to inhibit the activity of all class I PI3K isoforms, including p110α, p110β, p110γ, and p110δ. This compound has been used to investigate the role of PI3Ks in cell signaling, cell growth, apoptosis, autophagy, and metabolism. It has also been used to study the effects of PI3K inhibition in various disease models, including cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-14-8-4-7-13(11-14)15(19)9-10-18-16(20)12-5-2-1-3-6-12/h1-2,4,7-8,11-12,15,19H,3,5-6,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXNTHPZZOXCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2455115.png)
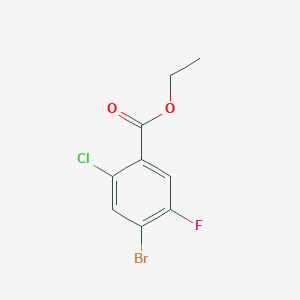
![4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide](/img/structure/B2455122.png)
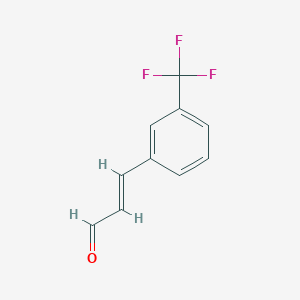
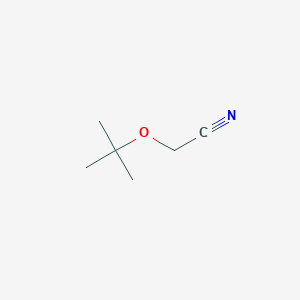
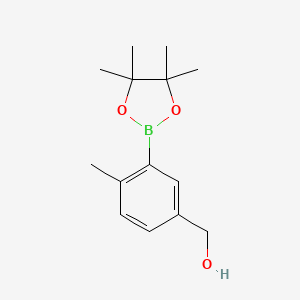

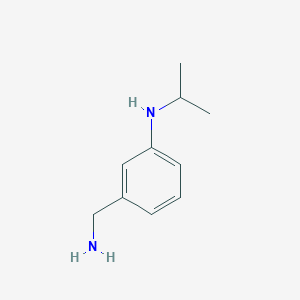
![4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2455131.png)
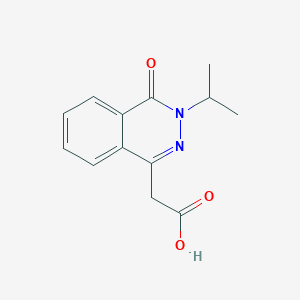
![methyl 2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2455135.png)
![ethyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2455136.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2455137.png)
